

# The Natural Provenance of Natamycin: A Technical Guide to a Potent Antifungal Agent

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An in-depth exploration into the environmental reservoirs, isolation, and characterization of microorganisms responsible for the biosynthesis of natamycin.

## Introduction

Natamycin, also known as pimaricin, is a polyene macrolide antibiotic with potent antifungal properties.<sup>[1]</sup> It is widely employed as a natural preservative in the food industry and holds significance in clinical applications for treating fungal infections. The discovery of natamycin originated from the investigation of soil-dwelling microorganisms, highlighting the critical role of environmental microbiology in sourcing novel therapeutic compounds. This technical guide provides a comprehensive overview of the natural occurrence of natamycin-producing organisms, detailing their ecological niches, methodologies for their isolation and identification, and the biosynthetic pathways leading to the production of this valuable secondary metabolite.

## Natural Occurrence and Distribution of Natamycin-Producing Organisms

Natamycin is a secondary metabolite produced by several species of filamentous bacteria belonging to the genus *Streptomyces*. These Gram-positive bacteria are ubiquitous in terrestrial environments, particularly in soil, where they play a crucial role in the decomposition of organic matter.

The primary producers of natamycin include:

- *Streptomyces natalensis*: First isolated from a soil sample in Pietermaritzburg, South Africa, this species is the most well-known and commercially utilized producer of natamycin.[2][3]
- *Streptomyces chattanoogensis*: Initially identified from a soil sample in Tennessee, USA, this species is also a recognized producer of natamycin.[4]
- *Streptomyces gilvosporeus*: This species is another documented source of natamycin.[4]
- *Streptomyces lydicus*: Isolated from rhizosphere soil, this species has been shown to produce natamycin and exhibit biocontrol properties against soil-borne fungal pathogens.[5]

While these *Streptomyces* species are common inhabitants of soil and decaying vegetation, their distribution and abundance can vary depending on soil type, pH, organic matter content, and geographical location. Generally, they are found in higher numbers in neutral to slightly alkaline soils.

## Quantitative Data on Occurrence

Quantifying the exact prevalence of natamycin-producing *Streptomyces* in the environment is challenging due to the vast diversity of soil microorganisms. However, studies on the general abundance of *Streptomyces* provide an indication of their widespread presence. It is estimated that one gram of soil can contain up to 10 million colony-forming units (CFU) of Actinobacteria, with *Streptomyces* accounting for a significant portion of this population.[6] While specific data on the percentage of these that produce natamycin is not readily available, the repeated isolation of these strains from diverse geographical locations underscores their global distribution.

Table 1: Natamycin Production by Wild-Type *Streptomyces* Strains

Producing Organism	Medium Components	Natamycin Yield (g/L)	Reference
Streptomyces natalensis	Glucose, Potassium Dihydrogen Phosphate, Beef Extract, Yeast Extract	1.5	[7][8]
Streptomyces natalensis HW-2	L-valine supplementation (0.5 g/L)	1.82	[9]
Streptomyces natalensis	Glucose	1.58	[4]
Streptomyces natalensis NRRL 2651	Acetic acid and propionic acid supplementation	3.0	[9]
Streptomyces natalensis F4-245	Propanol supplementation (0.2%)	10.38	[9]

## Experimental Protocols for Isolation and Identification

The isolation and identification of natamycin-producing *Streptomyces* from environmental samples is a multi-step process that involves selective culture techniques followed by morphological and biochemical characterization.

### Isolation of *Streptomyces* from Soil

Objective: To isolate pure cultures of *Streptomyces* from soil samples.

Materials:

- Soil samples
- Sterile water

- Calcium Carbonate ( $\text{CaCO}_3$ )
- Selective isolation media (see Table 2)
- Antifungal agents (e.g., Nystatin, Cycloheximide)
- Antibacterial agents (e.g., Nalidixic acid)
- Sterile petri dishes, pipettes, and flasks
- Incubator

Protocol:

- Sample Pretreatment:
  - Air-dry the soil sample at room temperature for 5-7 days to reduce the number of vegetative bacterial cells.
  - Grind the dried soil using a sterile mortar and pestle.
  - (Optional) Treat the soil with  $\text{CaCO}_3$  (10:1 w/w soil to  $\text{CaCO}_3$ ) and incubate at 30°C for 24-48 hours to selectively enhance the growth of *Streptomyces*.[\[10\]](#)
- Serial Dilution:
  - Suspend 1 gram of the pretreated soil in 9 mL of sterile water to make a  $10^{-1}$  dilution.
  - Vortex the suspension vigorously for 1-2 minutes.
  - Perform a series of 10-fold dilutions up to  $10^{-6}$ .
- Plating:
  - Pipette 0.1 mL of the  $10^{-4}$ ,  $10^{-5}$ , and  $10^{-6}$  dilutions onto the surface of selective isolation media plates.
  - Spread the inoculum evenly using a sterile L-shaped spreader.

- Prepare triplicate plates for each dilution.
- Incubation:
  - Incubate the plates at 28-30°C for 7-14 days.
  - Observe the plates periodically for the appearance of characteristic Streptomyces colonies, which are typically small, chalky, and have a dry, powdery appearance with aerial and substrate mycelia.
- Purification:
  - Select individual, well-isolated colonies with typical Streptomyces morphology.
  - Using a sterile inoculation loop, pick a portion of the colony and streak it onto a fresh plate of the same medium.
  - Incubate under the same conditions to obtain a pure culture.

Table 2: Composition of Media for Selective Isolation of Streptomyces

Medium	Composition (per liter of distilled water)	Antifungal/Antibacterial Agents (optional)	Reference
Starch Casein Agar (SCA)	Soluble Starch: 10.0 g, Casein (vitamin-free): 0.3 g, KNO <sub>3</sub> : 2.0 g, NaCl: 2.0 g, K <sub>2</sub> HPO <sub>4</sub> : 2.0 g, MgSO <sub>4</sub> ·7H <sub>2</sub> O: 0.05 g, CaCO <sub>3</sub> : 0.02 g, FeSO <sub>4</sub> ·7H <sub>2</sub> O: 0.01 g, Agar: 15.0 g	Nystatin (50 µg/mL), Cycloheximide (50 µg/mL)	[10]
ISP Medium 2 (Yeast Extract-Malt Extract Agar)	Yeast Extract: 4.0 g, Malt Extract: 10.0 g, Dextrose: 4.0 g, Agar: 20.0 g	Nalidixic acid (25 µg/mL)	[2]
Bennet's Agar	Glucose: 10.0 g, Yeast Extract: 1.0 g, Peptone: 2.0 g, Beef Extract: 1.0 g, Agar: 20.0 g	-	
Humic Acid-Vitamin Agar	Humic Acid: 1.0 g, Na <sub>2</sub> HPO <sub>4</sub> : 0.5 g, KCl: 1.7 g, MgSO <sub>4</sub> ·7H <sub>2</sub> O: 0.05 g, FeSO <sub>4</sub> ·7H <sub>2</sub> O: 0.01 g, CaCO <sub>3</sub> : 0.02 g, Vitamin Solution: 1.0 mL, Agar: 18.0 g	Cycloheximide (50 µg/mL)	

## Identification of Streptomyces Isolates

Objective: To characterize and identify the isolated Streptomyces strains.

Protocol:

- Morphological Characterization:
  - Macroscopic: Observe colony characteristics on different ISP media, including the color of aerial and substrate mycelia, and the production of any diffusible pigments.
  - Microscopic: Perform a slide culture to observe the structure of the mycelium and the arrangement of spores. Note the presence of spore chains and their morphology (e.g., straight, flexuous, spiral).
- Biochemical Characterization:
  - Perform a series of biochemical tests to determine the metabolic capabilities of the isolates. Common tests and their expected results for *Streptomyces* are summarized in Table 3.

Table 3: Biochemical Tests for Characterization of *Streptomyces* Species

Test	Principle	Expected Result for Streptomyces
Gram Stain	Differentiates bacteria based on cell wall structure.	Positive (purple)
Catalase Test	Detects the presence of catalase enzyme.	Positive (bubbling)
Starch Hydrolysis	Detects the ability to produce amylase.	Positive (clear zone around colony on starch agar after adding iodine)
Casein Hydrolysis	Detects the ability to produce caseinase.	Positive (clear zone around colony on milk agar)
Gelatin Hydrolysis	Detects the ability to produce gelatinase.	Positive (liquefaction of gelatin medium)
Nitrate Reduction	Detects the ability to reduce nitrate to nitrite.	Variable
Indole Production	Detects the production of indole from tryptophan.	Negative
Citrate Utilization	Detects the ability to use citrate as a sole carbon source.	Variable
Hydrogen Sulfide (H <sub>2</sub> S) Production	Detects the production of H <sub>2</sub> S from sulfur-containing amino acids.	Variable

- Screening for Natamycin Production:
  - Agar Plug Method:
    - Grow the purified Streptomyces isolates on a suitable production medium (e.g., ISP2 agar) for 7-10 days.
    - Cut agar plugs from the edge of the bacterial colony.

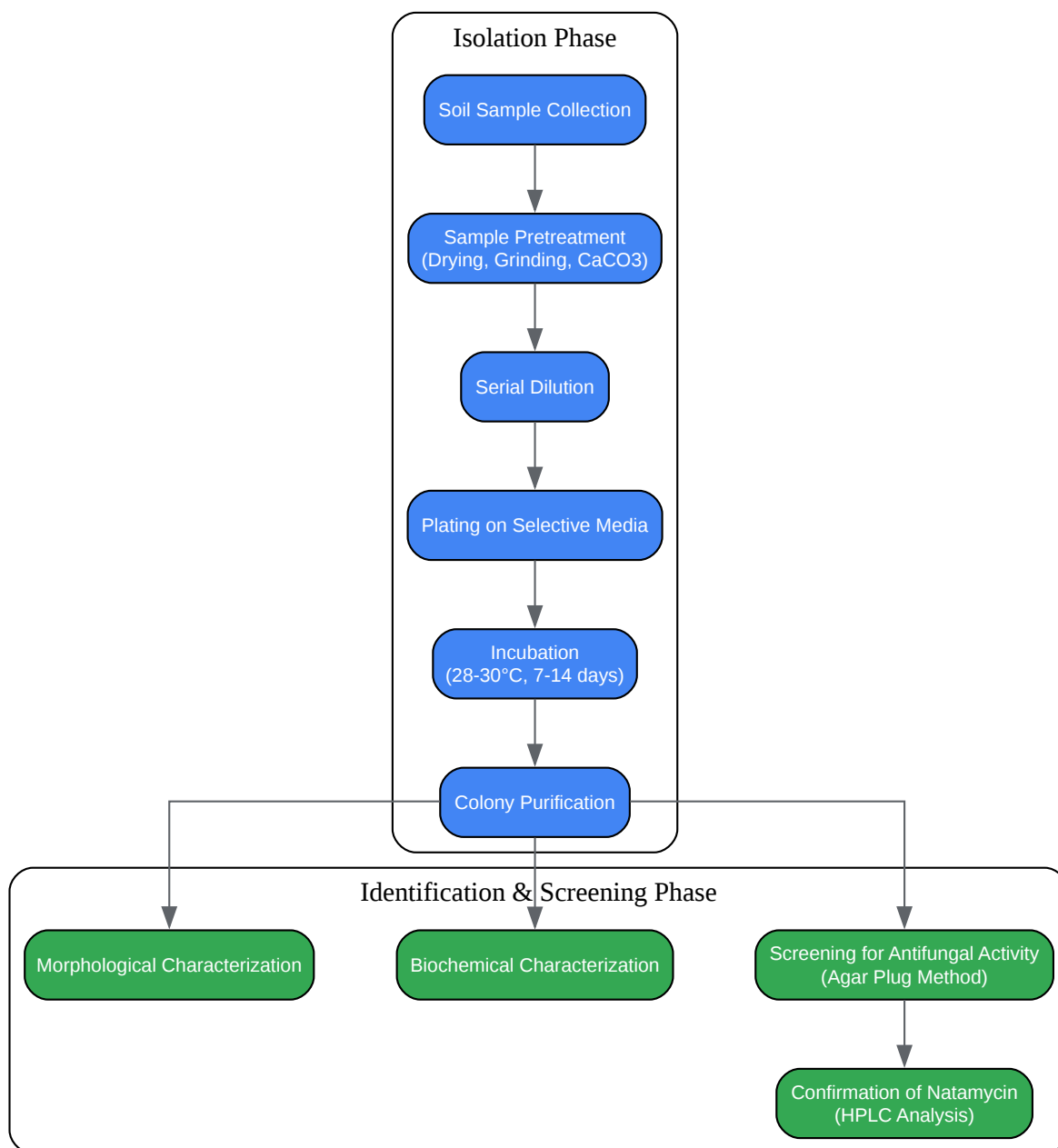


- Place the agar plugs on a lawn of a susceptible yeast (e.g., *Candida albicans* or *Saccharomyces cerevisiae*) on a separate agar plate.
- Incubate at 25-28°C for 24-48 hours and observe for a zone of inhibition around the agar plug.
- High-Performance Liquid Chromatography (HPLC):
  - Inoculate the isolate into a liquid production medium and incubate with shaking.
  - Extract the culture broth with a suitable solvent (e.g., methanol or butanol).
  - Analyze the extract by HPLC and compare the retention time and UV-Vis spectrum with a natamycin standard.

## Visualizing Key Processes

### Experimental Workflow for Isolation and Screening

The following diagram illustrates the general workflow for isolating and screening for natamycin-producing *Streptomyces* from soil samples.

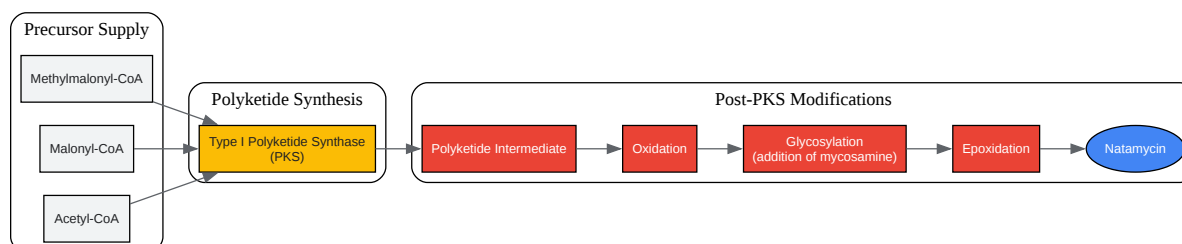


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Caption: Workflow for isolation and screening of natamycin-producing *Streptomyces*.

## Natamycin Biosynthetic Pathway

The biosynthesis of natamycin is a complex process involving a Type I polyketide synthase (PKS) and a series of tailoring enzymes encoded by a gene cluster. The following diagram provides a simplified overview of the key steps.



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Caption: Simplified biosynthetic pathway of natamycin.

## Conclusion

The natural environment, particularly soil ecosystems, remains a rich and largely untapped reservoir of microorganisms capable of producing valuable bioactive compounds. The natamycin-producing *Streptomyces* species are a prime example of this, providing a natural solution for food preservation and the treatment of fungal infections. The methodologies outlined in this guide for the isolation, identification, and characterization of these organisms provide a framework for researchers and drug development professionals to explore and harness the biosynthetic potential of these remarkable bacteria. Further research into the ecological roles of natamycin and the diversity of its producers will undoubtedly lead to new discoveries and applications in biotechnology and medicine.

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